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Compound of Interest

Compound Name: Fgfr-IN-4

Cat. No.: B12405997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of Infigratinib (also

known as BGJ398), a potent and selective inhibitor of Fibroblast Growth Factor Receptors

(FGFRs). The information presented here is intended to assist researchers in understanding

the cross-reactivity of this compound with other kinases, thereby informing experimental design

and interpretation of results in drug discovery and development.

Executive Summary
Infigratinib is a highly selective ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[1][2]

[3] While demonstrating high potency for its primary targets, it exhibits significantly lower

activity against a range of other kinases. This guide summarizes the quantitative data on its

kinase inhibition profile, details the experimental protocols used for these assessments, and

illustrates the signaling pathways affected by its primary and key off-target interactions.

Kinase Inhibition Profile of Infigratinib
The following table summarizes the in vitro inhibitory activity of Infigratinib against its primary

targets and a selection of other kinases. The data is presented as half-maximal inhibitory

concentrations (IC50), which represent the concentration of the inhibitor required to reduce the

activity of a specific kinase by 50%.
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Kinase Target IC50 (nM)
Selectivity Fold (relative to
FGFR1)

Primary Targets

FGFR1 0.9[1][2][4] 1x

FGFR2 1.4[1][2][4] ~1.6x

FGFR3 1.0[1][2][4] ~1.1x

Off-Targets

FGFR4 60[1][2] ~67x

VEGFR2 180[1] 200x

KIT 750[1] ~833x

ABL 2300[1] ~2556x

LYN 300[1] ~333x

FYN 1900[1] ~2111x

YES 1100[1] ~1222x

LCK 2500[1] ~2778x

Note: Lower IC50 values indicate higher potency. The selectivity fold is calculated by dividing

the IC50 of the off-target kinase by the IC50 of FGFR1.

Experimental Protocols
The determination of kinase inhibition profiles is crucial for characterizing the selectivity of a

compound. Below are detailed methodologies for two common types of assays used in kinase

inhibitor profiling.

Radiometric Kinase Assay (for IC50 Determination)
This biochemical assay directly measures the enzymatic activity of a kinase by quantifying the

incorporation of a radiolabeled phosphate from ATP onto a substrate.
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Objective: To determine the concentration of an inhibitor (e.g., Infigratinib) that reduces the

kinase activity by 50% (IC50).

Materials:

Purified recombinant kinase (e.g., GST-fusion FGFR3-K650E)

Specific peptide substrate

[γ-33P]ATP (radiolabeled ATP)

Non-radiolabeled ATP

Assay buffer (e.g., 20 mM MOPS pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)

Test inhibitor (Infigratinib) at various concentrations

384-well plates

Filter paper or scintillant-coated plates

Phosphorimager or scintillation counter

Procedure:

Compound Preparation: Prepare a serial dilution of Infigratinib in DMSO. A typical starting

concentration might be 10 µM with 3-fold serial dilutions.

Reaction Setup: In a 384-well plate, add the assay buffer, the specific peptide substrate, and

the non-radiolabeled ATP.

Inhibitor Addition: Add the diluted Infigratinib or DMSO (as a control) to the appropriate wells.

Enzyme and ATP Addition: Initiate the kinase reaction by adding the purified kinase and

[γ-33P]ATP mixture to each well.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined

time (e.g., 60 minutes) to allow for substrate phosphorylation.
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Reaction Termination and Detection:

Filter-based: Spot the reaction mixture onto a filter paper that binds the phosphorylated

substrate. Wash the filter paper to remove unincorporated [γ-33P]ATP.

Plate-based: Use scintillant-coated plates where the substrate is captured. Wash the wells

to remove unincorporated [γ-33P]ATP.

Signal Quantification: Measure the amount of incorporated radioactivity using a

phosphorimager or a scintillation counter.

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor

concentration. The IC50 value is determined by fitting the data to a four-parameter logistic

equation.

KINOMEscan® Competition Binding Assay (Broad
Kinase Profiling)
This assay format measures the ability of a test compound to compete with an immobilized

ligand for binding to the active site of a large number of kinases. It provides a broad overview

of a compound's selectivity across the human kinome.

Objective: To determine the binding affinity (as a percentage of control or Kd) of a test

compound to a large panel of kinases.

Principle: The assay involves a kinase tagged with DNA, a test compound, and an immobilized

ligand that binds to the active site of the kinase. The amount of kinase that binds to the

immobilized ligand is quantified by qPCR of the DNA tag. A test compound that binds to the

kinase will prevent it from binding to the immobilized ligand, resulting in a reduced qPCR

signal.

Procedure:

Assay Preparation: A library of human kinases, each tagged with a unique DNA identifier, is

used. An active-site directed ligand is immobilized on a solid support (e.g., beads).
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Competition Reaction: The test compound (e.g., Infigratinib at a fixed concentration, typically

1 µM or 10 µM) is incubated with the kinase-DNA tag construct and the immobilized ligand

beads.

Equilibration: The mixture is allowed to reach binding equilibrium.

Washing: The beads are washed to remove any unbound kinase.

Elution and Quantification: The kinase-DNA tag constructs that remain bound to the beads

are eluted. The amount of each specific kinase is then quantified using qPCR with primers

specific to the DNA tag.

Data Analysis: The amount of kinase bound in the presence of the test compound is

compared to a DMSO control. The results are typically expressed as "percent of control,"

where a lower percentage indicates stronger binding of the compound to the kinase. For

more detailed characterization, a dose-response curve can be generated to determine the

dissociation constant (Kd).

Signaling Pathway Analysis
Infigratinib's high selectivity for FGFR1-3 results in potent inhibition of their downstream

signaling pathways. However, its cross-reactivity with other kinases, such as VEGFR2, can

lead to off-target effects. The following diagram illustrates the primary FGFR signaling cascade

and the pathway affected by VEGFR2 inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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